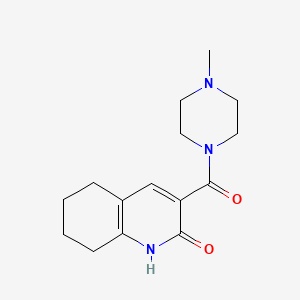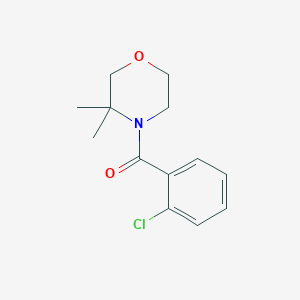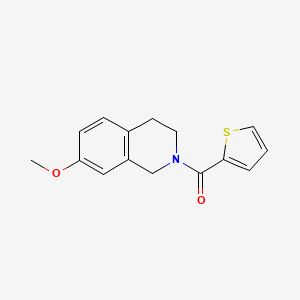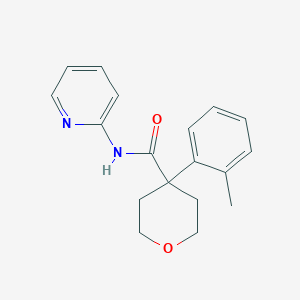
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one is a synthetic compound that is widely used in scientific research. This compound belongs to the class of chemicals known as morpholine compounds, which are often used as intermediates in the synthesis of various organic compounds. The compound has gained significant attention due to its unique chemical properties and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one is not well understood. However, studies have shown that the compound can interact with various biological molecules, including proteins and enzymes. This interaction can lead to changes in the structure and function of these molecules, which can have significant biological effects.
Biochemical and physiological effects:
Studies have shown that 1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one can have various biochemical and physiological effects. These effects include the modulation of enzyme activity, the inhibition of protein synthesis, and the alteration of cell signaling pathways. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one in lab experiments is its versatility. The compound can be used in a wide range of applications, including organic synthesis, biochemistry, and pharmacology. However, one of the limitations of the compound is its potential toxicity. Careful handling and disposal of the compound are necessary to avoid any adverse effects.
Orientations Futures
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one has numerous potential applications in scientific research. Some of the future directions for research include the development of new synthetic routes for the compound, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further studies are needed to determine the toxicity and safety of the compound, which will be important for its future use in research and development.
Conclusion:
In conclusion, 1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one is a versatile compound that has numerous potential applications in scientific research. Its unique chemical properties and potential therapeutic applications make it an important compound for further investigation. However, careful handling and disposal of the compound are necessary to avoid any adverse effects. With further research, this compound may have significant implications for the development of new drugs and other organic compounds.
Méthodes De Synthèse
The synthesis of 1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one involves the reaction of morpholine with 2-phenylsulfanylpropan-1-one in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one has numerous potential applications in scientific research. One of the most common applications is in the synthesis of novel organic compounds. The compound can be used as an intermediate in the synthesis of various drugs, agrochemicals, and other organic compounds.
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-11(17-12-5-3-2-4-6-12)13(15)14-7-9-16-10-8-14/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXOKTYOELXVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)

![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)



![N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)


![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)
